1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrrolo[3,2-b]pyridine core, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, starting with the construction of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the isoxazole or pyridine rings, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Pyridine Derivatives: Compounds like 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Uniqueness
1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10F3N3O4 |
---|---|
Molecular Weight |
329.23 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10F3N3O4/c1-5-2-8(18-23-5)19-4-6(12(21)22)10-11(19)7(13(14,15)16)3-9(20)17-10/h2,4,7H,3H2,1H3,(H,17,20)(H,21,22) |
InChI Key |
MRBNAEYLVBXFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C=C(C3=C2C(CC(=O)N3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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